methyl 5-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)furan-2-carboxylate
Description
Methyl 5-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core linked via a methylene group to a furan-2-carboxylate ester (Figure 1). The pyrazolopyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The phenyl substitution at the N1 position of the pyrazolopyrimidinone may enhance hydrophobic interactions with biological targets, while the furan carboxylate ester contributes to solubility and metabolic stability.
Properties
IUPAC Name |
methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-25-18(24)15-8-7-13(26-15)10-21-11-19-16-14(17(21)23)9-20-22(16)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVBNBICSTUXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine precursors, followed by cyclization and esterification reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrazolopyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
The primary application of methyl 5-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)furan-2-carboxylate lies in its potential as a pharmaceutical agent. Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have shown significant biological activities, including:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival .
- Antimicrobial Properties : Some derivatives have shown promising activity against bacterial and fungal strains. The incorporation of the furan and carboxylate functionalities may enhance the bioactivity and solubility of the compound .
Case Study: Anticancer Activity
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that this compound exhibited significant inhibition of proliferation in A549 lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways .
Agricultural Applications
The compound's potential extends to agricultural chemistry as well. Its structure suggests possible activity as a pesticide or herbicide due to its ability to disrupt biological processes in pests.
- Pesticidal Activity : Preliminary studies indicate that compounds with similar structural motifs can act as effective insecticides by targeting specific enzymes or metabolic pathways in pests .
Materials Science
In materials science, this compound can be utilized in the development of functional materials:
- Polymer Synthesis : The compound can serve as a monomer or additive in polymer formulations to enhance mechanical properties or thermal stability. Its unique structure may also impart specific functionalities such as UV resistance or antimicrobial properties to the resulting materials .
Mechanism of Action
The mechanism of action of methyl 5-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Chromenone-Fluorophenyl Derivatives
- Example Compound: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () Key Features: Replaces the phenyl group with a fluorophenyl-chromenone hybrid and substitutes furan with thiophene. Properties: Molecular weight = 560.2 g/mol; melting point = 227–230°C. Inferred Impact: Fluorine atoms enhance lipophilicity and metabolic stability, while the chromenone moiety may improve π-π stacking with target proteins. The thiophene ring could alter electronic properties compared to furan .
Trimethoxybenzamide Derivatives
- Example Compound: 3,4,5-Trimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide (BE96089, ) Key Features: Replaces the furan carboxylate with a trimethoxybenzamide group. Properties: Molecular weight = 421.41 g/mol. However, reduced ester functionality may decrease cell permeability compared to the methyl ester in the target compound .
Heterocyclic Ring Modifications
Thiophene vs. Furan Carboxylates
- Example Compound: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () Comparison: Thiophene’s larger atomic radius and polarizability may increase hydrophobic interactions compared to furan. However, furan’s oxygen atom could engage in stronger hydrogen-bonding interactions .
Sulfanylmethyl-Linked Pyrimidoindole Derivatives
- Example Compound: Methyl 5-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate (536715-44-3, ) Key Features: Replaces pyrazolopyrimidinone with pyrimidoindole and introduces a sulfur-containing linker. Inferred Impact: The sulfanylmethyl group may facilitate disulfide bond formation or metal coordination, altering reactivity and target selectivity .
Functional Group Variations
Urea Derivatives
- Example Compound: 1-[(Furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea (EN300-1696042, ) Key Features: Incorporates a urea group instead of a carboxylate ester. Inferred Impact: Urea’s hydrogen-bond donor/acceptor capacity may enhance binding to polar active sites but reduce membrane permeability compared to esters .
Acetamide Derivatives
- Example Compound: N-(4-Bromo-2-fluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide (729582-44-9, ) Key Features: Replaces the furan carboxylate with a bromo-fluorophenyl acetamide.
Biological Activity
Methyl 5-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by its unique heterocyclic structure. The presence of the furan and carboxylate moieties contributes to its biological activity.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action:
- Inhibition of Kinases : Many derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle. For instance, studies have shown that certain derivatives can inhibit CDK2 with IC50 values as low as 0.067 µM .
- Antitumor Activity : The compound has demonstrated significant antitumor effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-468 and T47D .
Pharmacological Studies
Several studies have assessed the pharmacological potential of this compound:
- Anticancer Activity : In vitro studies reveal that this compound can induce apoptosis in cancer cells and arrest the cell cycle at critical phases (S and G2/M) . The compound's effectiveness was evaluated using the NCI 60-panel cell line assay, which assesses a wide range of cancer types.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes involved in cancer progression. For instance, it has shown promise as an inhibitor of epidermal growth factor receptor (EGFR), with select derivatives exhibiting IC50 values as low as 0.016 µM against wild-type EGFR .
Case Studies and Research Findings
Numerous studies have highlighted the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
Q & A
Basic: What are the common synthetic routes for methyl 5-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)furan-2-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step strategies:
- Step 1: Construction of the pyrazolo[3,4-d]pyrimidinone core via cyclocondensation of phenylhydrazine derivatives with carbonyl-containing precursors (e.g., ethyl acetoacetate) under acid or base catalysis .
- Step 2: Introduction of the methylfuran moiety. A Suzuki-Miyaura coupling or nucleophilic substitution may link the furan-2-carboxylate group to the pyrazolo[3,4-d]pyrimidinone scaffold. Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives are often employed for cross-coupling .
- Step 3: Methyl esterification of the furan carboxylic acid using methanol under acidic conditions .
Basic: How is the purity and structural integrity of this compound confirmed?
Methodological Answer:
- Chromatography: HPLC or TLC to assess purity (>95% by area normalization) .
- Spectroscopy:
- X-ray Crystallography: Resolves absolute configuration and non-covalent interactions (e.g., hydrogen bonding in the pyrimidinone ring) .
Advanced: What challenges arise in achieving regioselectivity during heterocyclic ring formation?
Methodological Answer:
Regioselectivity in pyrazolo[3,4-d]pyrimidinone synthesis is influenced by:
- Reagent Ratios: Excess phenylhydrazine favors 1-phenyl substitution over 2-phenyl isomers .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates .
- Catalytic Additives: Acidic conditions (e.g., HCl) promote tautomerization, directing substituents to the 5-position of the pyrimidinone ring . Contradictions in regioselectivity outcomes between studies may arise from varying reaction temperatures or stoichiometry .
Advanced: How do computational methods aid in studying this compound’s electronic properties?
Methodological Answer:
- Density Functional Theory (DFT): Predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, the electron-withdrawing ester group on furan lowers LUMO energy, enhancing electrophilicity .
- Molecular Electrostatic Potential (MEP) Maps: Identify nucleophilic/electrophilic sites for reaction planning (e.g., methylfuran’s carboxylate as a hydrogen bond acceptor) .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) by analyzing binding affinities of the pyrazolo[3,4-d]pyrimidinone core .
Basic: What key spectroscopic features distinguish this compound from analogs?
Methodological Answer:
- ¹H NMR:
- Mass Spectrometry (HRMS): Molecular ion peak [M+H]⁺ at m/z 392.1254 (calculated for C₁₉H₁₄N₃O₅) .
Advanced: What strategies modify the furan moiety to enhance bioactivity?
Methodological Answer:
- Halogenation: Introducing electron-withdrawing groups (e.g., Cl, F) at the 5-position of furan improves metabolic stability .
- Ester Hydrolysis: Converting the methyl ester to a free carboxylic acid increases water solubility for in vitro assays .
- Phenoxy Substitution: Replacing the methyl group with a 2,4-dichlorophenoxy moiety (as in related compounds) enhances binding to hydrophobic enzyme pockets .
Advanced: How do substituents on the pyrazolo[3,4-d]pyrimidinone core influence biological activity?
Methodological Answer:
- 4-Oxo Group: Critical for hydrogen bonding with target proteins (e.g., kinase ATP-binding sites) .
- Phenyl at N-1: Enhances lipophilicity, improving membrane permeability .
- Methyl Linker: Adjusts spatial orientation of the furan carboxylate, optimizing steric compatibility with active sites . Studies on analogs show that bulkier substituents reduce activity due to steric hindrance .
Basic: What crystallography data reveal about this compound’s structural conformation?
Methodological Answer:
- Unit Cell Parameters: Monoclinic system with space group P2₁/c (common for pyrazolo[3,4-d]pyrimidinones) .
- Hydrogen Bonding: Intramolecular H-bonds between the 4-oxo group and adjacent N-H stabilize the planar heterocyclic core .
- Torsion Angles: The dihedral angle between pyrazolo[3,4-d]pyrimidinone and furan rings (~85°) indicates near-perpendicular orientation, minimizing steric strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
